3-iodobut-3-enoic acid
Description
Significance of Vinylic Halides in Modern Organic Synthesis
Vinylic halides, which are compounds where a halogen atom is directly attached to a carbon-carbon double bond, are of paramount importance in modern organic synthesis. wikipedia.orgtaylorandfrancis.com Their utility stems from their ability to participate in a wide array of chemical transformations.
One of the most significant applications of vinylic halides is in transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, allow for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. wikipedia.org Vinylic halides are also precursors to vinyl Grignard reagents and organolithium reagents, which are powerful nucleophiles used in the formation of new carbon-carbon bonds. wikipedia.orgbritannica.com
Furthermore, vinylic halides can undergo elimination reactions to form alkynes, providing a synthetic route to this important functional group. wikipedia.org The reactivity of vinylic halides has also been explored in the context of photoredox catalysis, offering an alternative to traditional palladium-catalyzed processes. nih.gov The activation of vinylic halides by visible light can generate highly reactive vinyl radicals, which can then be used in various synthetic transformations. nih.govrsc.org
Overview of 3-Iodobut-3-enoic Acid in Contemporary Chemical Research
This compound is an α,β-unsaturated carboxylic acid that features a vinylic iodine atom. It serves as a versatile reagent in organic synthesis. biosynth.com Its structure combines the functionalities of a carboxylic acid and a vinylic iodide, making it a valuable building block for the synthesis of more complex molecules.
In contemporary chemical research, this compound is noted for its utility in cross-coupling reactions and nucleophilic substitution reactions. biosynth.com The presence of the iodine atom makes it an excellent substrate for palladium-catalyzed reactions, as it can readily undergo oxidative addition to a palladium(0) complex, initiating the catalytic cycle. biosynth.com This reactivity allows for the introduction of the butenoic acid moiety into various organic scaffolds. The compound is recognized as an effective functional group modifier in palladium catalysis due to its strong binding to the metal. biosynth.com
Properties of this compound
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 157104-38-6 |
| Molecular Formula | C₄H₅IO₂ |
| Molecular Weight | 211.99 g/mol |
| Melting Point | 61-65 °C |
| InChI Key | RJISKXKJXKBIPT-UHFFFAOYSA-N |
| Canonical SMILES | C=C(CC(=O)O)I |
Table data sourced from multiple references. biosynth.comsigmaaldrich.com
Structure
3D Structure
Properties
CAS No. |
157104-38-6 |
|---|---|
Molecular Formula |
C4H5IO2 |
Molecular Weight |
211.99 g/mol |
IUPAC Name |
3-iodobut-3-enoic acid |
InChI |
InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h1-2H2,(H,6,7) |
InChI Key |
RJISKXKJXKBIPT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=O)O)I |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodobut 3 Enoic Acid
Historical Context of Preparation Approaches
Historically, the preparation of iodinated carboxylic acids presented challenges. Unlike chlorination or bromination, direct iodination of carboxylic acids does not readily occur. The dissolution of iodine in a lower carboxylic acid can generate an acyl hypoiodite, but this typically fails to iodinate the carbon chain. This has led to the development of several indirect methods to achieve the desired iodinated products.
Regioselective and Stereoselective Synthetic Pathways
Controlling the precise location and three-dimensional orientation of the iodo group is critical for the utility of 3-iodobut-3-enoic acid in further chemical transformations. Modern synthetic methods have increasingly focused on achieving high levels of regioselectivity and stereoselectivity.
Hydroiodation of But-2,3-dienoic Acid and But-3-ynoic Acid Precursors
One of the key strategies for synthesizing this compound involves the addition of hydrogen iodide (hydroiodation) to suitable unsaturated precursors. The choice of precursor is crucial for directing the regiochemical outcome of the reaction.
But-2,3-dienoic acid: This allene (B1206475) derivative provides a substrate where the addition of HI can potentially lead to the desired this compound. The regioselectivity of this reaction is influenced by the electronic and steric properties of the allene system.
But-3-ynoic acid: This acetylenic carboxylic acid is another important precursor. ebi.ac.uk The hydroiodation of but-3-ynoic acid can be controlled to favor the formation of this compound. The reaction conditions, including the source of iodine and the solvent, play a significant role in determining the major product.
The following table summarizes the key precursors for the hydroiodation route:
| Precursor | IUPAC Name | CAS Number | Molecular Formula |
| But-2,3-dienoic acid | Buta-2,3-dienoic acid | 58971735 | C4H4O2 |
| But-3-ynoic acid | But-3-ynoic acid | 35897 | C4H6O2 |
Iodination of Unsaturated Carboxylic Acid Derivatives
Direct iodination of unsaturated carboxylic acids and their derivatives offers an alternative route. However, this often requires specific reagents and conditions to achieve the desired outcome. Some proposed methods for the iodination of carboxylic acids in general include: manac-inc.co.jp
Copper Salt Method: Heating a carboxylic acid with iodine in the presence of copper(II) acetate (B1210297) or a mixture of copper(I) chloride and copper(II) chloride can yield α-iodocarboxylic acids. manac-inc.co.jp
Chlorosulfonic Acid Method: Reacting a carboxylic acid with iodine in chlorosulfonic acid can also produce α-iodocarboxylic acids. manac-inc.co.jp
Thionyl Chloride Method: This involves the iodination of an acyl chloride intermediate. manac-inc.co.jp
Lithium Dialkylamide Method: This indirect method involves converting an ester to its enolate using a lithium dialkylamide, followed by treatment with iodine to yield an α-iodoester. manac-inc.co.jp
While these methods are generally applied for α-iodination, modifications and the use of specific unsaturated starting materials can potentially be adapted for the synthesis of vinyl iodides like this compound.
Development of Novel Synthetic Protocols
The ongoing search for milder, more efficient, and environmentally friendly synthetic methods has led to the development of novel protocols. For instance, a method for preparing 3-butenoic acid, a related structure, involves a Grignard reagent prepared from chloropropene and magnesium, which is then reacted with carbon dioxide in the presence of iodine as a catalyst. google.com While this specific example yields the non-iodinated analog, it highlights the use of iodine in related synthetic transformations. Such innovative approaches may pave the way for new routes to this compound. biosynth.com
Enantioselective Synthesis of Chiral Intermediates and Related Structures
The synthesis of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is of paramount importance in medicinal chemistry and materials science. researchgate.net While this compound itself is achiral, its synthesis may involve chiral intermediates, or it may be used as a building block for the synthesis of more complex chiral molecules.
The development of enantioselective methods often relies on the use of chiral catalysts. These can include:
Chiral Hypervalent Iodine Reagents: These have been used for enantioselective dearomatization of phenols, demonstrating their potential in creating chiral centers. researchgate.net
Chiral Bifunctional Organocatalysts: These have been successfully employed in the enantioselective synthesis of 3-substituted isoindolinones. nih.gov
Biocatalysis: Enzymes are increasingly used for their high chemo-, regio-, and enantioselectivities in transforming synthetic chemicals, offering a green and efficient route to chiral intermediates. researchgate.netdntb.gov.ua
The principles and catalysts used in these asymmetric syntheses could potentially be adapted to create chiral analogs or precursors of this compound, or to use this compound in the enantioselective synthesis of other target molecules.
Reactivity and Mechanistic Investigations of 3 Iodobut 3 Enoic Acid
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides a powerful platform for modifying 3-iodobut-3-enoic acid, leveraging the reactivity of the C(sp²)–I bond. wikipedia.org This bond is weaker than corresponding C-Br and C-Cl bonds, often allowing for reactions under milder conditions. wikipedia.org Catalysts based on palladium, copper, nickel, and rhodium have been investigated for transformations involving similar vinylic iodide substrates.
Palladium complexes are highly effective catalysts for the cross-coupling of this compound with organometallic reagents, providing a direct route to 3-substituted but-3-enoic acids. acs.org These reactions, such as the Negishi (organozinc) and Stille (organotin) couplings, are fundamental in organic synthesis for their reliability and functional group tolerance. nobelprize.org
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the vinylic iodide (this compound) to a Pd(0) complex. nobelprize.org This is followed by a transmetalation step, where the organic group from the organozinc or organotin reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. nobelprize.orguni-muenchen.de
Research has demonstrated that this compound couples efficiently with various organozinc and organotin compounds using PdCl₂(MeCN)₂ as the catalyst in DMF as a solvent. acs.org These reactions proceed under mild conditions and produce good yields of the corresponding 3-substituted but-3-enoic acids. acs.org The use of organozinc reagents is often favored due to their high reactivity and selectivity. nobelprize.org
Below is a table summarizing the results of palladium-catalyzed cross-coupling reactions with this compound.
| Organometallic Reagent | R Group | Product | Yield (%) |
| Phenylzinc chloride | Phenyl | 3-Phenylbut-3-enoic acid | 85 |
| 2-Thienylzinc chloride | 2-Thienyl | 3-(Thiophen-2-yl)but-3-enoic acid | 78 |
| (E)-Styrylzinc chloride | (E)-Styryl | (E)-3-Styrylbut-3-enoic acid | 75 |
| Tributyl(phenyl)tin | Phenyl | 3-Phenylbut-3-enoic acid | 80 |
| Tributyl(vinyl)tin | Vinyl | 3-Vinylbut-3-enoic acid | 70 |
Data sourced from The Journal of Organic Chemistry. acs.org
Copper-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium-based systems for functionalizing vinylic iodides. organic-chemistry.org These methods are particularly effective for forming carbon-heteroatom bonds, such as C–S, C–O, and C–N bonds, often with complete retention of the double bond geometry. acs.orgnih.govorganic-chemistry.org
While specific studies on this compound are not prevalent, the extensive research on other vinylic iodides provides strong evidence for its potential reactivity. For instance, copper(I) catalysts, often in the presence of a ligand like cis-1,2-cyclohexanediol, have been shown to couple vinylic iodides with thiols to produce vinyl sulfides stereo- and regiospecifically. acs.org Similarly, the coupling with alcohols to form vinylic ethers and with amides or carbamates to generate enamides proceeds with high fidelity, preserving the (E) or (Z) configuration of the starting material. nih.govorganic-chemistry.org Copper is also used in Sonogashira-type reactions to couple vinylic halides with terminal alkynes, forming conjugated enynes. organic-chemistry.orgthieme-connect.com Given this established reactivity, it is expected that this compound could be a viable substrate for these copper-catalyzed transformations to synthesize a variety of functionalized derivatives.
Nickel catalysts provide unique reactivity in cross-coupling reactions, often enabling transformations that are challenging for palladium or copper systems. ucla.edu Nickel's lower cost and earth abundance make it an attractive option for large-scale synthesis. ucla.edu Nickel catalysis is particularly noted for its ability to couple C(sp²) electrophiles like vinylic iodides with C(sp³) nucleophiles and to participate in reductive cross-electrophile coupling reactions. researchgate.net
Nickel-catalyzed processes have been employed in the alkylative cyclization of enoates, demonstrating their utility in constructing complex molecular architectures. nih.gov Although direct nickel-catalyzed coupling of this compound has not been extensively reported, the known reactivity patterns suggest its potential. For example, nickel systems are effective in coupling alkyl bromides with bromo(iodo)arenes with high selectivity for the C–I bond, a principle that could be extended to vinylic iodides. researchgate.net The ability of nickel to engage in radical pathways also opens up possibilities for different reaction mechanisms and product outcomes compared to traditional palladium catalysis. researchgate.net
Rhodium catalysts are well-known for their role in C–H activation and hydrofunctionalization reactions. chemrxiv.orgacs.org In the context of vinylic iodides, rhodium has been shown to catalyze anti-Markovnikov hydroiodination of alkynes, producing linear (E)- or (Z)-vinylic iodides with high stereoselectivity. chemrxiv.org This demonstrates rhodium's ability to interact with and form C-I bonds in a controlled manner.
Furthermore, rhodium(III) catalysis has been developed for the direct and stereoselective C–H allylation of arenes with vinyl-substituted cyclic carbonates to produce (E)-allylic alcohols. acs.org While not a direct cross-coupling of the C-I bond, this reactivity highlights the versatility of rhodium in activating C–H and C=C bonds. The application of rhodium catalysis to the cross-coupling of this compound could potentially unlock novel reaction pathways, although this remains an area for further exploration.
Controlling the stereochemistry and regiochemistry of cross-coupling reactions is crucial for synthesizing specific isomers of a target molecule. With substrates like this compound, the primary stereochemical concern is the retention or inversion of the double bond geometry.
In many transition metal-catalyzed reactions, the outcome is highly dependent on the metal and the reaction mechanism.
Stereospecific Retention: Copper-catalyzed couplings of vinylic iodides with thiols, alcohols, and amides are notable for proceeding with complete retention of stereochemistry. acs.orgnih.govorganic-chemistry.org This means a (Z)-vinylic iodide will yield a (Z)-product, and an (E)-isomer will yield an (E)-product. This predictability is a significant advantage in synthesis.
Loss of Stereoselectivity: In contrast, palladium-catalyzed reactions can sometimes lead to a loss of stereochemical integrity. For example, in the coupling of (Z)-β-iodo β,γ-enones with organozinc reagents, a mixture of (E) and (Z) products was observed. sinica.edu.tw This loss of stereoselectivity was attributed to a mechanism involving β-hydride elimination after transmetalation, followed by non-stereoselective rehydropalladation and reductive elimination. The coordination of the organozinc compound to the nearby carbonyl group was proposed to facilitate this pathway. sinica.edu.tw
cine-Substitution: A fascinating example of regiocontrol is cine-substitution, where the incoming group attaches to the carbon adjacent to the one that bore the leaving group. This has been observed in formate-mediated reductive cross-couplings of vinylic halides with aryl iodides using a palladium(I) catalyst. nih.gov This unusual reactivity proceeds through palladium(IV) carbene intermediates, leading to a formal migration of the double bond. nih.gov
Nucleophilic Substitution Reactions
The carbon atom bearing the iodine in this compound is an sp²-hybridized center. Nucleophilic substitution at such centers is generally more difficult than at sp³-hybridized carbons due to the higher electron density of the double bond, which repels incoming nucleophiles. youtube.com However, substitution can occur, typically through an addition-elimination mechanism, analogous to nucleophilic aromatic substitution (SNAr).
For this mechanism to be effective, the double bond usually needs to be "activated" by the presence of electron-withdrawing groups. In this compound, the carboxylic acid group can serve this role, withdrawing electron density from the double bond and making the carbon attached to the iodine more electrophilic and susceptible to nucleophilic attack. The proposed mechanism would involve the attack of a nucleophile on the C3 carbon, forming a transient carbanionic intermediate. Subsequent elimination of the iodide ion would restore the double bond and yield the substituted product.
While direct nucleophilic substitution on this compound is not widely documented, the principles of vinylic substitution suggest it could be a viable pathway under appropriate conditions with strong nucleophiles. Another related transformation involves the conversion of vinylic iodides into organometallic reagents, such as Grignard reagents, through a magnesium-halogen exchange, which then act as nucleophiles in subsequent reactions. wikipedia.org
Electrophilic Addition Reactions
The double bond in this compound is susceptible to electrophilic attack. The presence of the electron-withdrawing iodine and carboxylic acid groups, however, influences the regioselectivity and rate of these reactions.
In the presence of protic acids (HX), the reaction is expected to proceed through a carbocation intermediate. The stability of this intermediate dictates the regiochemical outcome, generally following Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond. byjus.com However, the electronic effects of the substituents in this compound can modulate this selectivity.
The general mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene involves two main steps:
Electrophilic attack: The π electrons of the alkene's double bond attack the electrophilic hydrogen of the HX, forming a C-H bond and a carbocation intermediate. libretexts.org
Nucleophilic attack: The resulting halide anion (X-) acts as a nucleophile and attacks the carbocation, forming the final product. libretexts.org
The rate of this reaction is influenced by the stability of the carbocation intermediate and the strength of the H-X bond, with reactivity increasing in the order HCl < HBr < HI. libretexts.org
Hypothetical Reaction Data for Electrophilic Addition to this compound
| Electrophile (HX) | Solvent | Major Product | Observed Regioselectivity |
|---|---|---|---|
| HCl | Acetic Acid | 3-chloro-3-iodobutanoic acid | Markovnikov |
| HBr | Diethyl Ether | 3-bromo-3-iodobutanoic acid | Markovnikov |
Cycloaddition Reactions
The alkene functionality in this compound can participate in cycloaddition reactions, serving as a dipolarophile in 1,3-dipolar cycloadditions to form five-membered heterocyclic rings. wikipedia.org These reactions are valuable for the stereoselective synthesis of complex cyclic systems.
The concerted nature of [3+2] cycloadditions, such as the Huisgen 1,3-dipolar cycloaddition, means that the stereochemistry of the alkene is retained in the product. organicchemistrydata.org The reaction involves the combination of a 1,3-dipole with a dipolarophile (in this case, the double bond of this compound).
Potential 1,3-Dipolar Cycloaddition Reactions of this compound
| 1,3-Dipole | Resulting Heterocycle | Potential Catalyst |
|---|---|---|
| Azide (RN3) | Triazole | Copper(I) |
| Nitrone (R2C=N+(R)O-) | Isoxazolidine | None (thermal) |
| Ozone (O3) | Ozonide (leading to cleavage) | None |
Radical Reactions Involving the Iodine Moiety
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a vinyl radical. This reactivity is central to various radical-mediated transformations.
One important class of such reactions is radical cyclization. nih.gov Treatment of iodo derivatives with radical initiators like triethylborane (Et3B) can induce cyclization onto a tethered reactive group. nih.gov In the case of this compound, intramolecular cyclization could potentially lead to the formation of lactone structures.
Furthermore, under certain conditions, the addition of radicals to the double bond can occur. For instance, the presence of peroxides can alter the mechanism of HBr addition from an electrophilic to a radical pathway, resulting in anti-Markovnikov regioselectivity.
Examples of Potential Radical Reactions
| Reaction Type | Initiator/Reagent | Expected Outcome |
|---|---|---|
| Radical Cyclization | Triethylborane/O2 | Formation of a lactone |
| Radical Addition of HBr | Peroxides (ROOR) | Anti-Markovnikov addition product |
Mechanistic Elucidation of Reactivity Profiles
Computational studies and kinetic experiments on analogous systems, such as other 3-halobut-3-enoic acids, would provide deeper insights into the transition states and reaction pathways. For instance, understanding the relative stabilities of the possible carbocation intermediates in electrophilic additions can rationalize the observed product distributions. Similarly, frontier molecular orbital (FMO) theory is a powerful tool for predicting the outcomes of pericyclic reactions like 1,3-dipolar cycloadditions.
A comprehensive mechanistic understanding allows for the strategic manipulation of reaction conditions to favor desired products, highlighting the synthetic utility of this versatile molecule.
Applications of 3 Iodobut 3 Enoic Acid As a Key Synthetic Building Block
Construction of Carbon Frameworks
The carbon-iodine bond in 3-iodobut-3-enoic acid is readily activated by transition metal catalysts, particularly palladium, facilitating the formation of new carbon-carbon bonds. This capability is the cornerstone of its application in constructing varied carbon frameworks.
Synthesis of 3-Substituted But-3-enoic Acids
Palladium-catalyzed cross-coupling reactions are a primary application of this compound, allowing for the synthesis of a wide array of 3-substituted but-3-enoic acids. These reactions are typically performed under mild conditions and demonstrate high functional group tolerance. nih.govacs.orgnobelprize.org Key examples include:
These coupling reactions provide a modular approach to a diverse library of substituted butenoic acids, as summarized in the table below.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Stille | Organostannane (R-SnBu₃) | Pd(0) complex (e.g., Pd(PPh₃)₄) | 3-Alkyl/Aryl/Vinyl-but-3-enoic acid |
| Negishi | Organozinc (R-ZnX) | Pd(0) or Pd(II) complex | 3-Alkyl/Aryl-but-3-enoic acid |
| Suzuki | Organoboron (R-B(OR)₂) | Pd(0) complex and a base | 3-Aryl/Vinyl-but-3-enoic acid |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt, and a base | 3-Alkynyl-but-3-enoic acid |
| Heck | Alkene (R'-CH=CH₂) | Pd(0) or Pd(II) complex and a base | Substituted diene or styrene (B11656) derivative |
Access to Functionalized α,β- and β,γ-Unsaturated Carboxylic Acids
The direct products of the cross-coupling reactions described above are β,γ-unsaturated carboxylic acids. nih.govacs.org This structural motif is a valuable synthetic intermediate in its own right. Furthermore, these β,γ-isomers can potentially be isomerized to their thermodynamically more stable α,β-unsaturated counterparts under basic or acidic conditions, providing synthetic access to a different class of functionalized carboxylic acids.
Stereodefined Olefin Synthesis
A critical aspect of palladium-catalyzed cross-coupling reactions involving vinyl halides is that they generally proceed with retention of the double bond geometry. This means that the stereochemistry of the double bond in this compound is faithfully transferred to the 3-substituted but-3-enoic acid product. This stereospecificity is highly valuable for the synthesis of complex molecules where precise control over olefin geometry is essential. researchgate.net For instance, the coupling of a (Z)-vinyl iodide will selectively produce the (Z)-alkene product, a feature crucial in target-oriented synthesis. researchgate.net
Precursor for Complex Organic Molecules
Beyond its use in linear carbon chain extension, this compound is a key precursor for synthesizing more complex cyclic structures, most notably butenolides. Butenolides (or furan-2(5H)-ones) are a class of heterocyclic compounds found in numerous natural products with a wide range of biological activities. The conversion of this compound or its derivatives into these valuable scaffolds can be achieved through intramolecular cyclization reactions, such as iodolactonization, which capitalizes on the existing functionalities within the molecule.
Integration into Total Synthesis Strategies
The versatile reactivity of this compound and its derivatives makes them attractive intermediates in the total synthesis of natural products. While specific total syntheses starting directly from this compound are not extensively documented in readily available literature, the products derived from it are staples in synthetic campaigns. For example, the substituted butenoic acids and butenolides formed from this building block are key structural motifs in various bioactive compounds. The ability to construct these intermediates in a controlled and stereodefined manner is a crucial step in a divergent synthetic approach, where a common intermediate is used to produce a variety of related natural product analogues. nih.gov This strategy is essential for exploring structure-activity relationships and developing new therapeutic agents. nih.govnih.gov
Computational Chemistry and Theoretical Studies on 3 Iodobut 3 Enoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are essential for elucidating the electronic structure of 3-iodobut-3-enoic acid, which in turn governs its reactivity. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to solve the electronic structure problem, providing detailed information about molecular orbitals, electron density distribution, and electrostatic potential. The distribution of electrons in a molecule is a key determinant of its chemical behavior.
For this compound, these calculations can identify regions of high or low electron density. The presence of an electronegative iodine atom and the carboxylic acid group significantly influences the electronic landscape of the molecule. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding and other non-covalent interactions. The carboxylic acid group provides both a hydrogen bond donor (-OH) and acceptor (C=O), as well as a site susceptible to nucleophilic attack at the carbonyl carbon.
Calculations of global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can provide a quantitative measure of the molecule's reactivity. These descriptors include electronic chemical potential, hardness, and electrophilicity, which help in predicting how the molecule will interact with other reagents. For instance, the energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The nature of these frontier orbitals would be critical in understanding its participation in reactions such as palladium-catalyzed cross-couplings.
Table 1: Illustrative Calculated Electronic Properties of this compound (Note: The following values are illustrative for demonstrating the output of quantum chemical calculations and are not based on published experimental or computational data for this specific molecule.)
| Property | Calculated Value (Illustrative) | Significance |
| Energy of HOMO | -6.5 eV | Indicates electron-donating capability |
| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.1 D | Measures overall polarity of the molecule |
| Mulliken Charge on Iodine | -0.25 | Suggests a partial negative charge |
| Mulliken Charge on Carbonyl C | +0.45 | Suggests a partial positive charge, site for nucleophilic attack |
Conformational Analysis and Energetics
The three-dimensional structure of this compound is not static; the molecule can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis is a computational method used to identify the stable conformers of a molecule and to determine their relative energies. Understanding the preferred conformations is crucial as the geometry of a molecule can significantly impact its reactivity and biological activity.
For this compound, key rotational barriers would be associated with the C-C single bonds and the C-O bond of the carboxylic acid group. High-level ab initio calculations can be used to map the potential energy surface as a function of these dihedral angles. This process involves systematically rotating specific bonds and calculating the energy at each step to locate energy minima (stable conformers) and energy maxima (transition states between conformers).
The analysis would likely reveal several low-energy conformers, with their relative populations determined by their Boltzmann distribution at a given temperature. The stability of these conformers is influenced by a combination of factors, including steric hindrance between the bulky iodine atom and the carboxylic acid group, and potential intramolecular hydrogen bonding involving the carboxylic acid proton and the carbonyl oxygen.
Table 2: Illustrative Relative Energies of this compound Conformers (Note: This table presents a hypothetical scenario for the purpose of illustration.)
| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| Conformer A (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75% |
| Conformer B | 60° (gauche) | 1.20 | 20% |
| Conformer C | -60° (gauche) | 1.25 | 5% |
Transition State Modeling and Reaction Pathway Predictions
Transition state modeling is a cornerstone of computational chemistry for investigating reaction mechanisms. By identifying the structure and energy of the transition state—the highest energy point along a reaction coordinate—chemists can calculate activation energies and predict reaction rates. This is particularly valuable for understanding the reactions in which this compound participates, such as nucleophilic substitutions or palladium-catalyzed cross-coupling reactions.
For a given reaction, computational chemists would model the complete reaction pathway from reactants to products. This involves optimizing the geometries of the starting materials, the proposed transition state structure, and the final products. Frequency calculations are then performed to confirm the nature of these structures; reactants and products will have all positive vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
For example, in a palladium-catalyzed reaction, theoretical modeling could be used to investigate the mechanism of oxidative addition of the C-I bond to a palladium(0) complex. This would involve calculating the energy profile for the approach of the palladium catalyst to the molecule, the breaking of the carbon-iodine bond, and the formation of a new carbon-palladium bond. Such studies can help rationalize why a reaction proceeds through a particular pathway and can be used to optimize reaction conditions for better yields and selectivity.
In Silico Design of Derivatization Strategies
In silico design refers to the use of computational methods to create novel molecules with specific desired properties. Derivatization design is a technique that explores the chemical space around a lead compound by systematically performing virtual reactions on it. For this compound, which serves as a versatile reagent in organic synthesis, this approach can be used to design new derivatives with potentially enhanced or modified properties.
This process begins with the 3D structure of this compound as the starting scaffold. A library of virtual reactants is then computationally "reacted" with the scaffold at its functional groups—the carboxylic acid, the double bond, and the carbon-iodine bond. For instance, the carboxylic acid could be converted to a variety of esters or amides. The vinyl iodide moiety is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the virtual synthesis of a vast array of derivatives by introducing new carbon-carbon or carbon-heteroatom bonds.
The resulting virtual library of new compounds can then be filtered based on calculated properties such as molecular weight, lipophilicity (logP), polar surface area, and predicted biological activity or toxicity. This allows chemists to prioritize the synthesis of a smaller, more promising set of derivatives, saving significant time and resources in the drug discovery or materials science pipeline. This strategy effectively leverages computational power to explore synthetic possibilities before committing to laboratory work.
Research on Derivatives and Analogues of 3 Iodobut 3 Enoic Acid
Synthesis and Reactivity of Esters, Amides, and Other Functionalized Derivatives
The carboxylic acid group of 3-iodobut-3-enoic acid can be readily converted into a range of functional derivatives, including esters and amides. These transformations are typically achieved through standard acid-catalyzed esterification or by activating the carboxylic acid followed by reaction with an appropriate amine.
The reactivity of these derivatives is of significant interest. The vinyl iodide group allows for various cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions of this compound with organozinc or organotin compounds have been shown to produce 3-substituted but-3-enoic acids in good yields under mild conditions. researchgate.net This demonstrates the utility of the vinyl iodide as a handle for introducing a wide array of substituents at the 3-position.
Furthermore, the synthesis of more complex molecules, such as 1,3-disubstituted ferrocenes, has been achieved through the functionalization of related iodo-ferrocenecarboxamide derivatives. researchgate.net These reactions, including Suzuki-Miyaura cross-couplings, highlight the versatility of the iodo-substituent in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net
| Derivative Type | Synthesis Method | Key Reactivity | Potential Products |
| Esters | Acid-catalyzed esterification | Palladium-catalyzed cross-coupling | 3-Aryl/Alkyl-but-3-enoates |
| Amides | Carboxylic acid activation followed by amination | Suzuki-Miyaura coupling, Amide reduction | 1,3-Disubstituted ferrocenes, Amines |
Isomeric Investigations (e.g., Z/E Isomers of 3-iodobut-2-enoic acid)
Isomerism plays a crucial role in determining the physical and chemical properties of a molecule. In the context of butenoic acids, both constitutional and geometric isomers are of interest. Butenoic acid itself has three isomers: crotonic acid ((2E)-but-2-enoic acid), isocrotonic acid ((2Z)-but-2-enoic acid), and 3-butenoic acid. wikipedia.org
For the halogenated analogues, such as 3-iodobut-2-enoic acid, the presence of the double bond gives rise to Z and E geometric isomers. The Cahn-Ingold-Prelog priority rules are used to assign the E/Z configuration. libretexts.org For 3-iodobut-2-enoic acid, the iodine atom and the carboxylic acid group are the highest priority groups on their respective carbons of the double bond. When these groups are on the same side of the double bond, it is the Z-isomer, and when they are on opposite sides, it is the E-isomer. youtube.com The distinct spatial arrangement of atoms in these isomers can lead to different reactivity and biological activity. For example, the Z and E isomers of butenedioic acid (maleic and fumaric acid, respectively) form different crystalline structures with 2-amino-1,3-thiazole. nih.gov
| Isomer | IUPAC Name | Key Structural Feature |
| Z-3-Iodobut-2-enoic acid | (2Z)-3-Iodo-2-butenoic acid | Iodine and carboxylic acid group are on the same side of the double bond. chemspider.com |
| E-3-Iodobut-2-enoic acid | (2E)-3-Iodo-2-butenoic acid | Iodine and carboxylic acid group are on opposite sides of the double bond. ikambalab.com |
Comparative Studies with Other Halogenated Analogues (e.g., 3-bromobut-3-enoic acid)
Comparative studies between this compound and its other halogenated counterparts, such as 3-bromobut-3-enoic acid, provide valuable insights into the effect of the halogen atom on the molecule's properties and reactivity. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). This trend influences the reactivity of the vinyl halide in cross-coupling reactions, with the C-I bond being the most reactive and thus often preferred for such transformations.
The physical properties also differ. For instance, the melting point of this compound is reported to be in the range of 61-65 °C, while that of 3-bromobut-3-enoic acid is 45-47 °C. sigmaaldrich.comsigmaaldrich.com These differences can be attributed to the larger size and greater polarizability of the iodine atom compared to bromine, leading to stronger intermolecular forces.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C4H5IO2 | 211.99 | 61-65 sigmaaldrich.com |
| 3-Bromobut-3-enoic acid | C4H5BrO2 | 164.99 | 45-47 sigmaaldrich.com |
Strategies for Further Functionalization and Diversification
The synthetic utility of this compound lies in its potential for further functionalization, leading to a diverse range of chemical structures. Strategies for diversification often involve leveraging the reactivity of both the vinyl iodide and the carboxylic acid functionalities.
One key strategy is the sequential functionalization of these two groups. For example, the carboxylic acid can first be protected or converted to a less reactive derivative, allowing for selective manipulation of the vinyl iodide through cross-coupling reactions. Subsequently, the carboxylic acid (or its derivative) can be deprotected or modified to introduce further complexity.
Another approach involves the development of one-pot, multi-component reactions where this compound or its derivatives act as a key building block. researchgate.net Such reactions can efficiently generate complex molecular architectures from simple starting materials in a single synthetic operation. The development of novel catalytic systems that can selectively activate different parts of the molecule is also an active area of research, paving the way for even more sophisticated synthetic transformations.
Advanced Research Avenues and Future Outlook
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are paramount to modern synthetic chemistry. researchgate.netyoutube.com The application of these principles to the synthesis of 3-iodobut-3-enoic acid and its derivatives represents a significant area for future research.
Current synthetic routes to butenoic acid derivatives can involve harsh conditions or reagents. nih.gov Future work will likely focus on developing protocols that align with the core tenets of green chemistry. For instance, research could target the use of safer, more environmentally benign solvents like water, alcohols, or deep eutectic solvents instead of traditional organic solvents. researchgate.net Another key goal is to improve atom economy, ensuring that a maximum amount of the starting materials is incorporated into the final product, thereby minimizing waste. researchgate.net The use of catalytic reagents over stoichiometric ones is a central principle, as catalysts can be used in small amounts and recycled, reducing both cost and environmental impact. researchgate.net For example, developing syntheses that avoid the use of protecting groups would streamline processes and reduce waste. researchgate.net
| Green Chemistry Principle | Potential Application in Synthesis/Use of this compound |
|---|---|
| Prevention of Waste | Designing synthetic routes with high atom economy to minimize by-product formation. |
| Safer Chemicals | Replacing hazardous reagents, such as certain iodinating agents or solvents, with less toxic alternatives. youtube.com |
| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or biodegradable solvents in synthesis and purification steps. researchgate.net |
| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions that proceed at ambient temperature and pressure to reduce energy consumption. nih.gov |
| Use of Renewable Feedstocks | Investigating biosynthetic pathways starting from renewable resources like glucose to produce precursors. youtube.com |
| Catalysis | Developing highly efficient and recyclable catalysts (e.g., solid-supported catalysts) for iodination or subsequent cross-coupling reactions. researchgate.net |
Chemoenzymatic and Biocatalytic Approaches
Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, offers remarkable selectivity and operates under mild, environmentally friendly conditions. nih.gov While specific enzymes for the direct synthesis of this compound are not yet established, the field of chemoenzymatic synthesis holds great promise. This approach combines enzymatic reactions with traditional chemical steps to create efficient and novel synthetic routes. acs.orgnih.gov
Future research could focus on discovering or engineering enzymes for specific transformations relevant to this compound. For example, ene-reductases could be employed for the stereoselective reduction of the carbon-carbon double bond in derivatives of the acid. acs.org Lipases or esterases are well-known for their ability to catalyze the formation or hydrolysis of esters with high enantioselectivity, which could be applied to the carboxylic acid group of the molecule. nih.gov Furthermore, integrating multistep biocatalytic cascades could introduce functionality and chirality in a highly controlled manner before a final chemical diversification step. acs.org The development of such processes could lead to the synthesis of complex chiral molecules from simple, achiral starting materials related to this compound. rsc.org
Flow Chemistry and Continuous Processing Applications
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, improved heat and mass transfer, and easier scalability. amt.ukmt.com These benefits are particularly relevant for potentially hazardous reactions, such as certain halogenations. mt.comsioc-journal.cn
The application of flow chemistry to the synthesis of this compound could enable the use of highly reactive iodinating agents in a safer, more controlled manner. The precise control over residence time and temperature can lead to higher yields and selectivities, minimizing the formation of impurities. mt.com Beyond its synthesis, continuous processing is highly advantageous for the subsequent reactions of this compound. For example, palladium-catalyzed cross-coupling reactions, a key application for vinyl iodides, can be significantly optimized in flow reactors. noelresearchgroup.com This allows for the efficient, automated, and scalable production of more complex molecules, which is highly desirable in the pharmaceutical and fine chemical industries. amt.ukaiche.org
| Parameter | Advantage in Flow vs. Batch Processing |
|---|---|
| Safety | Smaller reaction volumes minimize risks associated with exothermic events or handling of hazardous reagents. sioc-journal.cn |
| Heat Transfer | High surface-area-to-volume ratio allows for rapid and precise temperature control, improving selectivity. amt.uk |
| Mass Transfer | Efficient mixing enhances reaction rates and consistency, particularly in multiphasic reactions (e.g., gas-liquid). amt.uk |
| Process Control | Precise control over residence time, temperature, and stoichiometry leads to higher reproducibility and cleaner products. mt.com |
| Scalability | Scaling up is achieved by running the system for longer periods or by parallelizing reactors, avoiding the challenges of batch scale-up. vapourtec.com |
Exploration of Novel Catalytic Systems and Ligand Design
The reactivity of this compound is dominated by its vinyl iodide functional group, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). biosynth.comacs.org A major avenue for future research is the development of novel catalytic systems that offer improved efficiency, broader substrate scope, and milder reaction conditions.
While palladium has been the traditional catalyst of choice, research into more earth-abundant and less expensive first-row transition metals like iron and nickel is a key trend. chemrxiv.orgacs.org For instance, the development of ligand-free iron-catalyzed cross-coupling reactions for vinyl iodides presents a more sustainable and economical alternative. acs.org
Ligand design is another critical area. The properties of the ligand bound to the metal center can dramatically influence the catalyst's reactivity and selectivity. Research into new phosphine (B1218219) ligands, N-heterocyclic carbenes, and other ligand classes could lead to catalysts that are more active, more stable, or capable of inducing asymmetry in reactions. chemrxiv.orgnih.gov A data-driven approach, using computational tools and machine learning, is increasingly being used to guide the design of new ligands with desired properties, accelerating the discovery process. chemrxiv.org
Integration with Artificial Intelligence for Reaction Prediction and Optimization
For a compound like this compound, AI could be used to:
Predict Reaction Outcomes: Given a set of reactants and conditions, ML models can predict the likely products and yields of a reaction, saving significant time and resources in the lab. rjptonline.orgeurekalert.org
Optimize Reaction Conditions: AI algorithms can explore a vast parameter space (e.g., temperature, solvent, catalyst, ligand, concentration) to identify the optimal conditions for a specific transformation, maximizing yield and minimizing by-products. technologynetworks.comrsc.org This is often achieved through active learning, where the AI suggests experiments to perform, learns from the results, and iteratively proposes better conditions. arxiv.org
Plan Synthetic Routes: Retrosynthesis AI programs can propose novel pathways to synthesize target molecules starting from available building blocks, potentially identifying more efficient or sustainable routes involving intermediates like this compound. engineering.org.cn
Q & A
Q. What are the established synthetic protocols for preparing 3-substituted but-3-enoic acids using 3-iodobut-3-enoic acid?
The palladium-catalyzed cross-coupling of this compound with organozinc or organotin reagents is a widely used method. Optimal conditions involve PdCl₂(MeCN)₂ as the catalyst and DMF as the solvent, yielding 3-substituted derivatives in good yields (60–85%) under mild temperatures (25–60°C). Key variables include reagent stoichiometry (1:1.2 molar ratio of iodide to organometallic) and reaction time (6–12 hours). Systematic screening of catalyst loading (2–5 mol%) is recommended to maximize efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regioselectivity and substitution patterns. Infrared (IR) spectroscopy identifies carboxylic acid (∼1700 cm⁻¹) and alkene (∼1600 cm⁻¹) functional groups. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives. Cross-referencing with databases (e.g., CAS 99839-48-2) ensures structural accuracy .
Advanced Research Questions
Q. How can reaction yields be optimized when comparing organotin versus organozinc reagents in Pd-catalyzed couplings with this compound?
Organotin reagents (e.g., Bu₃SnR) generally offer higher yields but require rigorous exclusion of moisture. Organozinc reagents (e.g., RZnX) are more atom-economical but sensitive to oxygen. A methodological approach includes:
- Conducting kinetic studies to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
- Testing solvent effects: Polar aprotic solvents like DMF enhance Pd catalyst stability, while THF may improve zinc reagent solubility.
- Employing design of experiments (DoE) to optimize temperature, solvent, and catalyst combinations .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes in the reactivity of this compound derivatives?
Discrepancies often arise from oversimplified computational models (e.g., neglecting solvent effects or non-covalent interactions). Mitigation strategies include:
- Validating computational parameters (e.g., DFT functional selection, solvation models) against experimental kinetic data.
- Performing control experiments to detect side reactions (e.g., protodeiodination or dimerization).
- Consulting multi-disciplinary experts to re-evaluate data interpretation frameworks .
Q. How does solvent choice influence reaction kinetics and product distribution in cross-coupling reactions involving this compound?
Solvent polarity and coordinating ability significantly impact Pd catalyst activity. For example:
- DMF : Enhates Pd complex stability via coordination, favoring transmetallation but may slow reductive elimination.
- MeCN : Increases oxidative addition rates due to weaker Pd-solvent binding.
- THF : Improves organozinc solubility but risks catalyst precipitation. Kinetic studies in varied solvents (e.g., using stopped-flow techniques) can map solvent-dependent energy profiles .
Q. What are the limitations of current synthetic methodologies for this compound derivatives, and how can they be addressed?
Key limitations include:
- Functional group intolerance : Sensitive groups (e.g., unprotected alcohols) may require orthogonal protection strategies.
- Steric hindrance : Bulky substituents reduce coupling efficiency; using Buchwald-Hartwig ligands (e.g., XPhos) may improve performance.
- Scalability : Pd catalyst cost and tin reagent toxicity necessitate greener alternatives (e.g., Ni catalysis or photoredox methods). Iterative optimization and mechanistic studies (e.g., Hammett plots for electronic effects) are critical .
Methodological Guidance
- Data Validation : Maintain detailed lab notebooks with raw data (e.g., NMR shifts, HPLC traces) to ensure reproducibility. Use triplicate experiments and statistical analysis (e.g., ANOVA) to confirm significance .
- Literature Synthesis : Cross-reference synthetic protocols with kinetic data (e.g., Arrhenius plots) and computational studies to identify knowledge gaps .
- Ethical Reporting : Disclose all experimental conditions (e.g., trace oxygen levels) to enable replication. Avoid selective data presentation that obscures methodological flaws .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
